molecular formula C13H24N2O6 B12858614 tert-Butyl (S)-azepan-3-ylcarbamate oxalate

tert-Butyl (S)-azepan-3-ylcarbamate oxalate

Cat. No.: B12858614
M. Wt: 304.34 g/mol
InChI Key: OWLYKXHCOXPUKJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-azepan-3-ylcarbamate oxalate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to an azepane ring, which is further linked to a carbamate group The oxalate part of the compound indicates that it is in the form of an oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-azepan-3-ylcarbamate oxalate typically involves the protection of the amino group of azepane with a tert-butyl carbamate group. This can be achieved by reacting azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (S)-azepan-3-ylcarbamate can then be converted to its oxalate salt by reacting it with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-azepan-3-ylcarbamate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and manganese catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-azepan-3-ylcarbamate oxalate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a protecting group for amino acids and peptides. It helps in the selective modification of specific functional groups without affecting others.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-azepan-3-ylcarbamate oxalate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the azepane ring.

    tert-Butyl (S)-azepan-3-ylcarbamate: Similar but not in the oxalate salt form.

    tert-Butyl (S)-piperidin-3-ylcarbamate: Similar but with a piperidine ring instead of an azepane ring.

Uniqueness

tert-Butyl (S)-azepan-3-ylcarbamate oxalate is unique due to the combination of the azepane ring and the oxalate salt form. This combination provides distinct chemical and physical properties, such as increased solubility and stability, which are not observed in similar compounds.

Properties

Molecular Formula

C13H24N2O6

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl N-[(3S)-azepan-3-yl]carbamate;oxalic acid

InChI

InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t9-;/m0./s1

InChI Key

OWLYKXHCOXPUKJ-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCNC1.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.